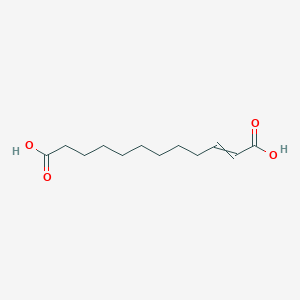
1-{2-nitrophenyl}-4,5,6,7-tetrahydro-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-nitrophenyl}-4,5,6,7-tetrahydro-1H-indazole is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-{2-nitrophenyl}-4,5,6,7-tetrahydro-1H-indazole is not fully understood. However, it has been suggested that its anti-inflammatory and analgesic activities may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and cyclooxygenase-2 (COX-2) expression. Its anti-cancer activity may be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects
1-{2-nitrophenyl}-4,5,6,7-tetrahydro-1H-indazole has been found to exhibit biochemical and physiological effects in various studies. It has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in vitro and in vivo. It has also been found to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO). In addition, it has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-{2-nitrophenyl}-4,5,6,7-tetrahydro-1H-indazole in lab experiments is its ability to exhibit anti-inflammatory, analgesic, and anti-cancer activities. This makes it a potential candidate for the development of novel therapeutics for various diseases. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on 1-{2-nitrophenyl}-4,5,6,7-tetrahydro-1H-indazole. One direction is to investigate its potential as a fluorescent probe for the detection of metal ions in biological systems. Another direction is to study its potential as a ligand for the development of metal-based catalysts. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties for its potential use as a therapeutic agent.
Conclusion
In conclusion, 1-{2-nitrophenyl}-4,5,6,7-tetrahydro-1H-indazole is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and to optimize its pharmacokinetic properties.
Synthesemethoden
1-{2-nitrophenyl}-4,5,6,7-tetrahydro-1H-indazole can be synthesized through a one-pot reaction of 2-nitrobenzaldehyde, malononitrile, and cyclohexanone in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and an intramolecular cyclization, resulting in the formation of 1-{2-nitrophenyl}-4,5,6,7-tetrahydro-1H-indazole in good yield.
Wissenschaftliche Forschungsanwendungen
1-{2-nitrophenyl}-4,5,6,7-tetrahydro-1H-indazole has been investigated for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer activities in vitro and in vivo. It has also been studied for its potential as a fluorescent probe for the detection of metal ions and as a potential ligand for the development of metal-based catalysts.
Eigenschaften
Molekularformel |
C13H13N3O2 |
|---|---|
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
1-(2-nitrophenyl)-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C13H13N3O2/c17-16(18)13-8-4-3-7-12(13)15-11-6-2-1-5-10(11)9-14-15/h3-4,7-9H,1-2,5-6H2 |
InChI-Schlüssel |
MTUWXCIMKYFMGI-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=NN2C3=CC=CC=C3[N+](=O)[O-] |
Kanonische SMILES |
C1CCC2=C(C1)C=NN2C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,7-dichloro-N-[2-(dimethylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B230348.png)

![2,8-Dinitropyrido[1,2-a]benzimidazole](/img/structure/B230409.png)
![4,8-Dinitropyrido[1,2-a]benzimidazole](/img/structure/B230411.png)

![2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B230434.png)

![(4E)-2-phenyl-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one](/img/structure/B230437.png)

![Benzo[f]naphtho[2,1-c]cinnoline](/img/structure/B230440.png)
![1,3-Dimethyl-5-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B230443.png)
